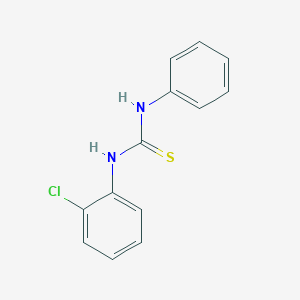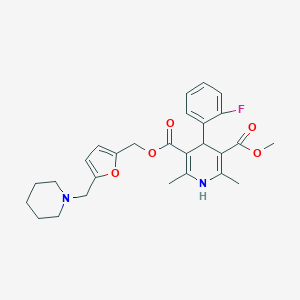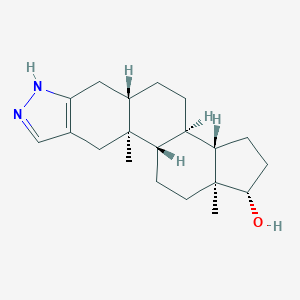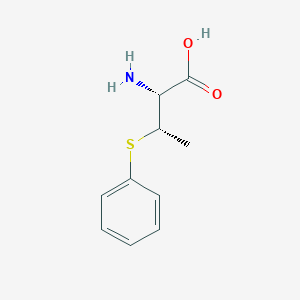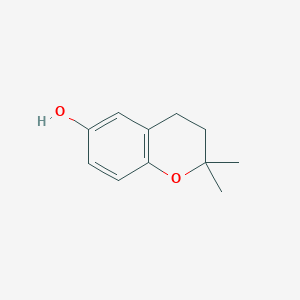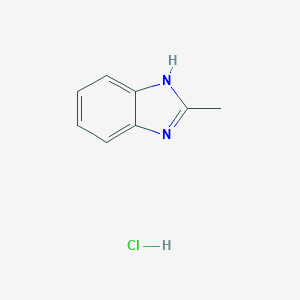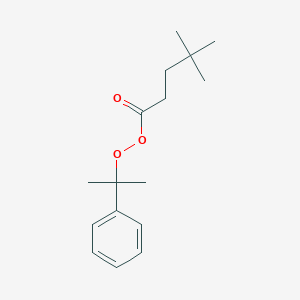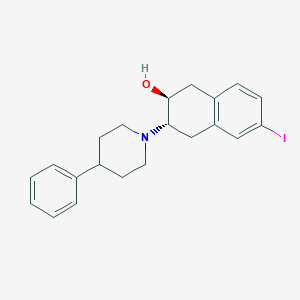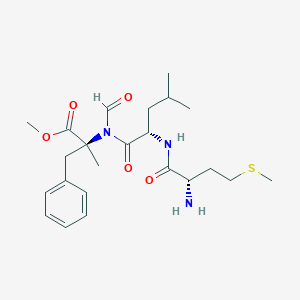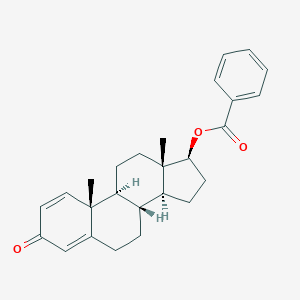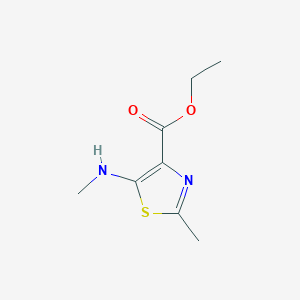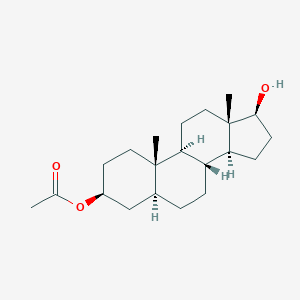
(+/-)-10,11-dihydroxy-4Z,7Z,13Z,16Z,19Z-docosapentaenoic acid
Overview
Description
(+/-)-10,11-dihydroxy-4Z,7Z,13Z,16Z,19Z-docosapentaenoic acid (DHPPA) is a polyunsaturated fatty acid (PUFA) that has been studied for its potential applications in scientific research and therapeutic use. DHPPA is a member of the omega-3 fatty acid family and has been found to possess anti-inflammatory and anti-oxidant properties. It is found in some fish oils, algae, and other marine organisms, and is also produced endogenously in the human body.
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of 10,11-DiHDPE:
Anti-Angiogenesis in Cancer Research
10,11-DiHDPE has been shown to inhibit VEGF-induced angiogenesis in mice, which is a process where new blood vessels form from pre-existing vessels. This is particularly relevant in cancer research, as the inhibition of angiogenesis can potentially prevent tumors from acquiring the blood supply needed for their growth .
Anti-Inflammatory and Anti-Tumor Effects
Further studies suggest that 10,11-DiHDPE may have additional anti-inflammatory and anti-tumor effects beyond its role in inhibiting angiogenesis. This could be significant for developing new treatments for various inflammatory diseases and cancers .
Metabolism Studies
The compound has been used in in vitro studies to understand the metabolism of epoxy fatty acids by human soluble epoxide hydrolase. These studies are crucial for identifying potential biomarkers and therapeutic targets for diseases .
Environmental Research
In environmental research, 10,11-DiHDPE has been identified as a by-product after the electrochemical degradation of carbamazepine, a pharmaceutical compound. Understanding these by-products is essential for assessing the environmental impact and treatment processes of pharmaceutical contaminants .
Pathological Conditions Research
Research has indicated that metabolites like 10,11-DiHDPE derived from linoleic acid can influence pathological conditions such as those caused by burns or other injuries. This highlights its potential role in understanding and treating such conditions .
Mechanism of Action
Target of Action
10,11-DiHDPE is primarily produced from the action of the cytochrome P450 epoxygenase on docosahexaenoic acid (DHA) . This enzyme is the primary target of 10,11-DiHDPE and plays a crucial role in its formation .
Mode of Action
The interaction of 10,11-DiHDPE with its target, the cytochrome P450 epoxygenase, results in the conversion of DHA into 10,11-DiHDPE . This conversion is a key step in the compound’s mode of action .
Biochemical Pathways
The formation of 10,11-DiHDPE from DHA via the action of cytochrome P450 epoxygenase is part of the cytochrome P450 pathways . This pathway is crucial for the production of various bioactive lipid mediators, including 10,11-DiHDPE .
Result of Action
10,11-DiHDPE has been shown to inhibit VEGF-induced angiogenesis in mice . This suggests that it may have anti-angiogenic properties, which could be beneficial in conditions where angiogenesis is a factor, such as cancer . Additionally, 10,11-DiHDPE may have anti-inflammatory and anti-tumor effects .
properties
IUPAC Name |
(4Z,7Z,13Z,16Z,19Z)-10,11-dihydroxydocosa-4,7,13,16,19-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O4/c1-2-3-4-5-6-7-8-11-14-17-20(23)21(24)18-15-12-9-10-13-16-19-22(25)26/h3-4,6-7,10-15,20-21,23-24H,2,5,8-9,16-19H2,1H3,(H,25,26)/b4-3-,7-6-,13-10-,14-11-,15-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZUCYZBXHOCES-UQZHZJRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC(C(CC=CCC=CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CC(C(C/C=C\C/C=C\CCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The study mentions that (+/-)-10,11-dihydroxy-4Z,7Z,13Z,16Z,19Z-docosapentaenoic acid (10,11-DiHDPE) levels were found to be elevated in the plasma of individuals taking celecoxib. What is the potential significance of this finding?
A1: The study suggests that celecoxib, while aiming to inhibit COX2 and reduce pro-inflammatory prostaglandin E2 (PGE2), may unintentionally stimulate other enzymatic pathways involved in arachidonic acid metabolism. [] This can lead to the increased production of metabolites like 10,11-DiHDPE, which are associated with hypertension. [] This finding highlights the complexity of arachidonic acid pathways and the potential for unintended consequences when using selective COX2 inhibitors like celecoxib. Further research is needed to fully understand the long-term implications of elevated 10,11-DiHDPE levels in individuals taking celecoxib.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



